molecular formula C40H32N4 B8113740 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Cat. No.: B8113740
M. Wt: 568.7 g/mol
InChI Key: AHTJCMKAPINPDQ-UHFFFAOYSA-N
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Description

Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” is a chemical entity registered in the PubChem database It is a unique compound with specific properties and applications in various fields of science and industry

Preparation Methods

Chemical Reactions Analysis

Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H16N2/c2*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h2*1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJCMKAPINPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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